FAAH Inhibition Potency and Kinetics: PIA vs. RP-2ME and OEA
Palmitoylisopropylamide (PIA) inhibits FAAH-mediated [³H]-anandamide (AEA) metabolism with a pI50 of 4.89, exhibiting mixed-type inhibition. This contrasts with the structurally similar analog R-palmitoyl-(2-methyl)ethanolamide (RP-2ME), which acts as a competitive inhibitor with a higher pI50 of 5.39 [1]. PIA's potency is also less than that of oleoylethanolamide (OEA), which has a pI50 of 5.33 and also displays mixed-type inhibition [2].
| Evidence Dimension | Inhibition of [³H]-Anandamide Metabolism (pI50) |
|---|---|
| Target Compound Data | 4.89 (Mixed-type inhibition) |
| Comparator Or Baseline | RP-2ME: 5.39 (Competitive inhibition); OEA: 5.33 (Mixed-type inhibition) |
| Quantified Difference | PIA is 0.5 pI50 units (approx. 3.2-fold) less potent than RP-2ME; 0.44 pI50 units (approx. 2.8-fold) less potent than OEA. |
| Conditions | Rat brain FAAH, [³H]-AEA substrate. |
Why This Matters
The distinct kinetic profile (mixed vs. competitive) and specific potency of PIA make it a crucial comparator for establishing structure-activity relationships (SAR) in FAAH inhibitor development.
- [1] Jonsson KO, et al. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide. Br J Pharmacol. 2001 Aug;133(8):1263-75. View Source
- [2] Jonsson KO, et al. Effects of homologues and analogues of palmitoylethanolamide upon the inactivation of the endocannabinoid anandamide. Br J Pharmacol. 2001 Aug;133(8):1263-75. View Source
